molecular formula C23H15BrFN3 B2374989 3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901031-10-5

3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2374989
CAS RN: 901031-10-5
M. Wt: 432.296
InChI Key: IWQGJRRPIZTRCC-UHFFFAOYSA-N
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Description

“3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is a chemical compound used in scientific research. It’s a part of the pyrazole family, which are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure . This structure is a remarkable scaffold for the synthesis and development of many promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline”, has been achieved through various methods. One such method involves the indium-mediated Barbier-type allylation reaction followed by an in situ lactonization approach . Another method involves the inverse imino Diels–Alder reaction .


Molecular Structure Analysis

The molecular structure of “3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline” is based on the pyrazole family. Pyrazoles are heterocyclic compounds with a nitrogen-based hetero-aromatic ring structure .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl triflates) using a palladium catalyst. The SM coupling reaction is widely applied due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. Specifically, the oroganoboron reagents play a crucial role in this process. These reagents rapidly undergo transmetalation with palladium(II) complexes, leading to the formation of new C–C bonds .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have garnered attention for their diverse pharmacological effects. Among these, hydrazine-coupled pyrazoles have demonstrated potent antileishmanial and antimalarial activities. While further research is needed, the structural features of this compound class make them promising candidates for combating these parasitic diseases .

Neurotoxic Potential Investigation

A newly synthesized pyrazoline derivative, 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) , has been studied for its neurotoxic potential. Researchers investigated its effects on acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). Behavioral parameters and swimming potential were also assessed. This study provides valuable insights into the compound’s impact on neural function .

properties

IUPAC Name

3-(3-bromophenyl)-6-fluoro-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrFN3/c1-14-8-10-17(11-9-14)28-23-18-6-3-7-20(25)22(18)26-13-19(23)21(27-28)15-4-2-5-16(24)12-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWQGJRRPIZTRCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC(=CC=C5)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-bromophenyl)-6-fluoro-1-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline

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